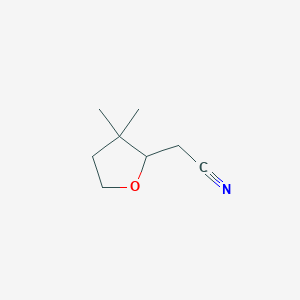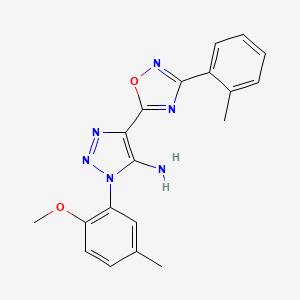
2-(3,3-Dimethyloxolan-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions. This process uses powdered sodium hydroxide and benzyltriethylammonium chloride as a catalyst in dimethyl sulfoxide, leading to the formation of methylenechromane and methylchromene structures through 6-exo-dig and 6-endo-dig processes, respectively . These findings suggest that a similar approach could potentially be applied to synthesize the compound 2-(3,3-Dimethyloxolan-2-yl)acetonitrile, although the exact conditions and reagents might differ.
Molecular Structure Analysis
The molecular structure of compounds synthesized in the discussed papers includes chromene and benzofuranone derivatives . These structures are formed through cyclization and rearrangement processes. The structural analysis of these compounds is crucial as it can influence the physical and chemical properties and reactivity of the molecules. The molecular structure of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile would likely be analyzed using similar techniques, such as NMR spectroscopy, to determine its configuration and conformation.
Chemical Reactions Analysis
The chemical reactions described involve the formation of cyclic compounds from acetonitrile derivatives. In one study, a three-component reaction between dimedone, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid yielded N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides . This demonstrates the versatility of acetonitrile in chemical synthesis and its ability to participate in multi-component reactions to form complex molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the temperature-dependent 1H NMR investigation of the products from the three-component reaction indicates that the physical properties of these compounds can be sensitive to temperature changes . This suggests that 2-(3,3-Dimethyloxolan-2-yl)acetonitrile may also exhibit temperature-dependent properties that could be studied using similar methods.
Applications De Recherche Scientifique
Phototransposition and Photoaddition Reactions
2-(3,3-Dimethyloxolan-2-yl)acetonitrile exhibits notable behavior in phototransposition and photoaddition reactions. In a study by Howell, Pincock, and Stefanova (2000), it was found that in acetonitrile, phototransposition converts certain dimethylbenzonitrile isomers within the same triad, with significant conversion observed for specific isomers. Furthermore, irradiation in 2,2,2-trifluoroethanol resulted in the formation of addition products, indicating a complex reaction pathway influenced by the solvent environment (Howell, Pincock, & Stefanova, 2000).
Synthesis and Characterization of Lanthanide Podates
Piguet et al. (1996) conducted research on lanthanide podates, which are relevant to the study of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile due to the similar solvent environment. They found that certain segmental ligands react with stoichiometric amounts of Ln(III) and Zn(II) in acetonitrile, leading to the formation of heterodinuclear triple-helical complexes. These findings provide insights into the complex interactions and potential applications of similar chemical structures in acetonitrile environments (Piguet et al., 1996).
Metallomacrocyclic Palladium(II) Complexes
Research by Guerrero et al. (2008) on the synthesis of metallomacrocyclic palladium(II) complexes in acetonitrile also contributes to our understanding of the behavior of similar compounds. The study reported the formation of monomeric and dimeric complexes in acetonitrile, highlighting the solvent’s role in influencing the stability and structure of these compounds (Guerrero et al., 2008).
Synthesis of 2,4-Diamino-1,3,5-Triazine Derivatives
Sa̧czewski et al. (2006) explored the synthesis of 2,4-diamino-1,3,5-triazine derivatives in acetonitrile, which is relevant due to the similar chemical context. Their research focused on the formation of these compounds and their potential applications in medicinal chemistry, providing a perspective on the versatility of acetonitrile as a solvent in synthesizing diverse organic compounds (Sa̧czewski et al., 2006).
Stability and Size-Discriminating Effects in Mononuclear Lanthanide Complexes
Research by Petoud et al. (1997) on the stability and size-discriminating effects in mononuclear lanthanide complexes, which were synthesized in acetonitrile, provides additional insights. Their study highlights the influence of solvent environments on the stability and structure of complex chemical compounds, which is important for understanding the behavior of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile in similar contexts (Petoud et al., 1997).
Safety And Hazards
The safety information for 2-(3,3-Dimethyloxolan-2-yl)acetonitrile indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-(3,3-dimethyloxolan-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSZVHZYCOIPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyloxolan-2-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)
![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)


![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)
![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)


![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)

![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)